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Compound of Interest

Compound Name: 5-Vinylcytidine

Cat. No.: B3248232

Disclaimer: As of December 2025, there is no direct published research specifically detailing
the impact of 5-Vinylcytidine on RNA polymerase fidelity. The information provided herein is
based on established methodologies for evaluating other modified nucleotides and serves as a
guide for researchers investigating the potential effects of 5-Vinylcytidine.

Frequently Asked Questions (FAQSs)

Q1: What is 5-Vinylcytidine and why investigate its effect on RNA polymerase fidelity?

A: 5-Vinylcytidine is a chemically modified analog of the natural ribonucleoside cytidine,
featuring a vinyl group (-CH=CH3) at the C5 position of the pyrimidine ring. Modifications at this
position can influence base pairing, stacking interactions, and the overall conformation of the
RNA strand. Investigating its impact on RNA polymerase fidelity is crucial for understanding
how this modification might alter the accuracy of transcription. This is particularly relevant for
applications in synthetic biology, therapeutic RNA development, and studies of nucleic acid
structure and function.

Q2: Has 5-Vinylcytidine triphosphate (5-vCTP) been successfully synthesized and
incorporated by RNA polymerases?

A: There is no readily available literature describing the successful synthesis and enzymatic
incorporation of 5-Vinylcytidine triphosphate (5-vCTP) into RNA. A related compound, 2'-
deoxy-5-vinylcytidine, has been synthesized and was noted to polymerize readily, which may
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suggest potential stability challenges for the triphosphate form.[1] Researchers may need to
adapt existing protocols for the synthesis of other modified nucleoside triphosphates.[2][3][4]

Q3: How can | measure the impact of 5-vCTP on RNA polymerase fidelity?

A: A common and powerful method is a high-throughput sequencing-based fidelity assay.[5][6]
[71[8] This typically involves in vitro transcription with an RNA polymerase (e.g., T7 RNA
polymerase) using a defined DNA template and a nucleotide mix where CTP is fully or partially
replaced with 5-vCTP. The resulting RNA is then reverse transcribed to cDNA, which is
subsequently sequenced. By comparing the sequence of the cDNA to the original DNA
template, one can identify and quantify the errors (substitutions, insertions, deletions)
introduced during transcription.

Q4: What kind of errors might | expect to see with 5-Vinylcytidine incorporation?
A: Based on studies with other C5-modified pyrimidines, potential errors could include:

o Misincorporation opposite the modified base: The vinyl group might alter the hydrogen
bonding pattern, causing the polymerase to incorporate an incorrect nucleotide opposite 5-
Vinylcytidine in the template strand.

¢ Misincorporation of 5-vCTP: The polymerase might incorporate 5-vCTP opposite template
bases other than guanine.

 Increased transcription pausing or stalling: The bulkier vinyl group could create steric
hindrance within the RNA polymerase active site, leading to pauses or premature termination
of transcription.[9]

Q5: Are there data on other C5-modified cytidines that | can use as a reference?

A: Yes, studies on 5-methylcytidine (m5C) have been conducted. For instance, some research
indicates that m5C does not significantly change the combined fidelity of T7 RNA polymerase
and reverse transcriptase.[7] In the context of self-amplifying RNA, 5-methylcytidine
modification has been shown to increase transfection and translation efficiency and reduce
innate immune responses.[10] These findings suggest that modifications at the C5 position of
cytidine can be well-tolerated by the transcriptional machinery, though each modification will
have unique effects.
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Issue

Possible Cause(s)

Suggested Solution(s)

Low or no RNA yield during in

vitro transcription with 5-vCTP.

1. 5-vCTP is a poor substrate
for the RNA polymerase. 2.
The concentration of 5-vCTP is
inhibitory. 3. 5-vCTP is
unstable under reaction

conditions.

1. Test a range of RNA
polymerases (e.g., T7, T3,
SP6) and consider using
engineered polymerases with
broader substrate compatibility.
2. Perform a titration of 5-vCTP
concentration in the
transcription reaction. 3.
Assess the stability of your 5-
VCTP stock. Consider fresh
synthesis and purification if

degradation is suspected.

High frequency of truncated

transcripts.

1. 5-Vinylcytidine incorporation
causes polymerase stalling or
dissociation. 2. The presence
of the vinyl group leads to
secondary structures in the
nascent RNA that impede

elongation.

1. Optimize reaction conditions
(e.g., temperature, salt
concentration) to favor
processivity. 2. Include
additives known to reduce
RNA secondary structure, such
as betaine or DMSO, in the

transcription reaction.

Sequencing data shows a high
background error rate, making
it difficult to assess the specific

impact of 5-Vinylcytidine.

1. Errors introduced during
reverse transcription or PCR
amplification. 2. Low quality of

the sequencing library.

1. Use a high-fidelity reverse
transcriptase and a
proofreading DNA polymerase
for amplification. 2. Implement
a molecular barcoding strategy
to distinguish between
transcription errors and errors

from downstream processes.

[5]

Difficulty in synthesizing pure
5-vCTP.

1. Instability of the vinyl group
during phosphorylation or
purification. 2. Inefficient
enzymatic or chemical

phosphorylation.

1. Explore different synthetic
routes, potentially using milder
reaction conditions.[3][4] 2.
Consider enzymatic synthesis

methods which can offer
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higher selectivity and yield

under gentle conditions.[2]

Quantitative Data for C5-Modified Nucleotides
(Reference)

As no quantitative data exists for 5-Vinylcytidine, the following table summarizes findings for
other modified ribonucleotides from a study using a PacBio SMRT sequencing-based fidelity
assay with T7 RNA polymerase and ProtoScript Il reverse transcriptase. This can serve as a
baseline for what to expect when analyzing a novel modified nucleotide.

Change in Total First

. . Strand Error Rate Notable Substitution
Modified Nucleotide .
Compared to Unmodified Errors
RNA
o No statistically significant
5-Methylcytidine (m5C) N/A
change[7]

No statistically significant

5-Methyluridine (m5U) N/A
changel[7]
5-Hydroxymethyluridine Statistically significant Increased substitutions at
(hm5U) increase[5][6][7] hm5U positions[5]
] Statistically significant Increased substitutions at m6A
N6-Methyladenosine (m6A) ) -
increase[5][6][7] positions[5]
o Statistically significant Increased misincorporation by
Pseudouridine (V) )
increase[5][6][7] T7 RNA polymerase[5][6]

Experimental Protocols
Protocol 1: In Vitro Transcription with 5-vCTP

This protocol is adapted from methodologies used for other modified nucleotides and should be
optimized for 5-Vinylcytidine.
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» Template Preparation: Prepare a high-purity, linear DNA template with a T7 promoter
sequence. The template should be free of any contaminating nucleases.

e Reaction Assembly: In a nuclease-free tube, assemble the following components on ice:

Nuclease-free water

o

o 10x Transcription Buffer (e.g., 400 mM Tris-HCI pH 7.9, 60 mM MgClz, 100 mM DTT, 20
mM Spermidine)

o Ribonuclease Inhibitor
o ATP, GTP, UTP (at desired concentration, e.g., 2 mM each)

o CTP and/or 5-vCTP (total concentration of CTP + 5-vCTP should be equivalent to other
NTPs)

o Linear DNA template (e.g., 1 ug)
o High-concentration T7 RNA Polymerase
e Incubation: Mix gently and incubate at 37°C for 2-4 hours.

o DNase Treatment: Add DNase | to the reaction and incubate for 15-30 minutes at 37°C to
remove the DNA template.

» RNA Purification: Purify the transcribed RNA using a column-based kit or phenol-chloroform
extraction followed by ethanol precipitation.

e Quality Control: Assess RNA integrity and concentration using a Bioanalyzer or gel
electrophoresis and a spectrophotometer.

Protocol 2: RNA Polymerase Fidelity Assay using Next-
Generation Sequencing

This protocol outlines a general workflow for assessing transcription fidelity.
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 In Vitro Transcription: Synthesize RNA from a known DNA template using the protocol above,
with either all CTP or a full substitution with 5-vCTP. Also, produce a control RNA with only
the four standard NTPs.

o Reverse Transcription: Convert the purified RNA into first-strand cDNA using a high-fidelity
reverse transcriptase and a gene-specific primer.

e Second-Strand Synthesis: Synthesize the second strand of the cDNA, often using the same
reverse transcriptase or a DNA polymerase.

o Library Preparation: Prepare the double-stranded DNA for sequencing. This involves ligation
of sequencing adapters (e.g., SMRTbell adaptors for PacBio).[5]

e Sequencing: Perform high-throughput sequencing. Single-molecule sequencing platforms
are advantageous as they can reduce errors introduced during amplification.

o Data Analysis:

[e]

Align the sequencing reads to the known reference DNA template sequence.

o

Call variants (substitutions, insertions, deletions) between the sequencing reads and the
reference.

o

Calculate the error rate for each type of mismatch for both the control and the 5-
Vinylcytidine-containing RNA.

o

The fidelity is often expressed as the inverse of the error rate.

V i I ] t i
RNA Synthesis lity Analysis
. q Calculate
In Vitro Transcription
DNATemplate | | " " S S L N A pradier || REVErse Transcription | | | Sequencin N t G nalysis Error Rate o
— (T7 RNAP) RNA Product [—| d DNA Fidelity Report
(T7 Promoter) + NTPs (with/without 5-vCTP) H gh Fd Ity RT L b ary Pre| p (AI gnment t& Error Calling)
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Caption: Workflow for assessing RNA polymerase fidelity with 5-Vinylcytidine.
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Caption: Troubleshooting logic for low yield in vitro transcription.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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